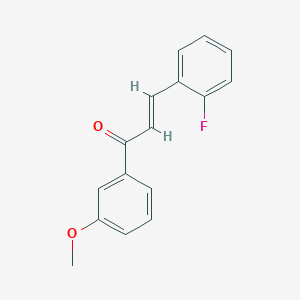

(2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

描述

属性

IUPAC Name |

(E)-3-(2-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c1-19-14-7-4-6-13(11-14)16(18)10-9-12-5-2-3-8-15(12)17/h2-11H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDRXYSUXPWOEP-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluorobenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent reaction parameters. The use of catalysts and solvents that can be easily recycled and reused is also considered to enhance the efficiency and sustainability of the production process.

化学反应分析

Types of Reactions

(2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can lead to a variety of derivatives with different functional groups.

科学研究应用

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.

Biology: The compound has been investigated for its antimicrobial, antioxidant, and anticancer properties.

Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and antitumor activities.

Industry: It can be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.

作用机制

The mechanism of action of (2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

相似化合物的比较

Comparison with Structurally Similar Chalcone Derivatives

Substituent Position and Electronic Effects

The biological and physical properties of chalcones are highly dependent on substituent positions and electronic effects. Below is a comparative analysis:

Notes:

- EWG : Electron-withdrawing group; EDG : Electron-donating group.

Structural Parameters from Crystallography

Dihedral angles between aromatic rings influence molecular planarity and intermolecular interactions:

Key Observations :

- The target compound’s dihedral angles (if similar to analogs) suggest moderate planarity, balancing solubility and intermolecular interactions .

- Bulky substituents (e.g., 2,6-dichloro) increase steric hindrance, reducing antimicrobial efficacy .

Antioxidant Activity:

- Target Compound : Methoxy groups enhance radical scavenging; fluorine may stabilize intermediates.

- (2E)-1-(Biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one : Exhibited significant reduction in lipid peroxidation (TBARS levels) due to EDG effects .

- Chlorine-Substituted Analogs : Lower activity due to EWG dominance (e.g., (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one) .

Antimicrobial Activity:

- Fluorine vs. Chlorine : Fluorine’s smaller size improves membrane penetration. (2E)-1-(Biphenyl-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one showed superior antibacterial activity compared to chloro analogs .

- Methoxy Position : 3-Methoxy (target compound) vs. 4-methoxy: Meta-substitution may reduce steric clashes in enzyme binding .

生物活性

(2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound based on various research findings.

- Molecular Formula : C16H13FO2

- Molecular Weight : 272.27 g/mol

- CAS Number : 5989034

Chalcones exhibit their biological effects primarily through several mechanisms:

- Antioxidant Activity : They can scavenge free radicals and reduce oxidative stress.

- Inhibition of Enzymatic Activity : Many chalcones inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Modulation of Cell Signaling Pathways : Chalcones can influence various signaling pathways, including those related to apoptosis and cell cycle regulation.

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer).

- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. It has been shown to decrease the expression of cyclin D1 and CDK4, leading to cell cycle arrest in the G2/M phase .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF7 | <10 | Apoptosis induction, cell cycle arrest |

| HeLa | 15 | Caspase activation |

Anti-inflammatory Activity

The anti-inflammatory effects of this chalcone have also been documented:

- Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Nitric Oxide Production : The compound has demonstrated significant inhibition of nitric oxide production in RAW 264.7 macrophage cells, indicating its potential use in treating inflammatory disorders .

| Parameter | Result |

|---|---|

| NO Inhibition | IC50 = 20 µM |

| TNF-α Inhibition | Significant reduction |

Antimicrobial Activity

Chalcones are also noted for their antimicrobial properties:

- Bacterial Strains Tested : The compound has shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

-

Study on Breast Cancer Cells :

In a study evaluating the effects on MCF7 cells, it was found that treatment with this compound led to a significant reduction in cell viability with an IC50 value below 10 µM. Flow cytometry analysis confirmed increased apoptosis markers such as PARP cleavage . -

Anti-inflammatory Effects in Macrophages :

Another study assessed the compound's ability to inhibit NO production in RAW 264.7 cells. The results indicated a concentration-dependent reduction in NO levels, highlighting its potential as an anti-inflammatory agent .

常见问题

Q. Key Considerations :

- Substituent electronic effects (e.g., fluorine’s electron-withdrawing nature) may reduce reaction yields compared to chloro analogs. Adjust stoichiometry or catalyst loading accordingly .

Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

Basic Research Question

A multi-technique approach is essential:

-

IR Spectroscopy : Confirms the α,β-unsaturated ketone (C=O stretch ~1650 cm⁻¹; C=C ~1600 cm⁻¹) .

-

NMR (¹H/¹³C):

-

XRD : Resolves E-configuration and dihedral angles between aromatic rings. Example parameters from analogs:

Parameter Experimental (XRD) DFT Calculated C=O Bond Length (Å) 1.224 1.230 C=C Bond Length (Å) 1.452 1.448 Dihedral Angle (°) 12.3 11.8 Data derived from similar chalcones .

How do DFT calculations compare with experimental data in predicting electronic properties?

Advanced Research Question

DFT studies (e.g., B3LYP/6-311G**) validate experimental findings and predict reactivity:

Q. Methodological Insight :

- Use Gaussian 09 or ORCA for simulations. Compare Mulliken charges with NMR chemical shifts to validate electron distribution .

What methodologies are used to assess antimicrobial activity, and how do structural modifications influence efficacy?

Advanced Research Question

In vitro assays :

Q. Structure-Activity Relationship (SAR) :

- Fluorine’s electronegativity enhances membrane penetration vs. chloro analogs.

- Methoxy groups at meta positions may reduce activity due to steric hindrance .

How can crystallographic data resolve discrepancies between theoretical and experimental bond parameters?

Advanced Research Question

Single-crystal XRD provides definitive structural validation:

Q. Protocol :

- Use SHELX or OLEX2 for refinement. Deposit data to CCDC (e.g., CCDC 1988019 for related structures) .

What strategies are employed to evaluate nonlinear optical (NLO) properties, and what molecular features enhance NLO response?

Advanced Research Question

Experimental Methods :

- Z-Scan Technique : Measures third-order nonlinear susceptibility (e.g., χ⁽³⁾ = 2.1 × 10⁻¹² esu for fluorophenyl chalcones) .

- Hyper-Rayleigh Scattering : Quantifies second-order response (β = 8.7 × 10⁻³⁰ esu) .

Q. Design Strategies :

- Electron-withdrawing groups (e.g., -F) and π-conjugation length enhance hyperpolarizability.

- Planar molecular geometry (dihedral angle < 15°) maximizes charge transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。